

Technical Support Center: Measuring Hpk1-IN-28 Target Engagement in Cells

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Compound of Interest		
Compound Name:	Hpk1-IN-28	
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This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions for measuring **Hpk1-IN-28** target engagement in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm Hpk1-IN-28 is engaging Hpk1 in cells?

A1: The three main approaches to measure target engagement are:

- Direct Engagement Assays: These assays, such as the Cellular Thermal Shift Assay
 (CETSA), directly measure the physical interaction between Hpk1-IN-28 and the Hpk1
 protein within the cell.
- Target Occupancy Assays: Methods like NanoBRET™ quantitatively determine the extent to which Hpk1-IN-28 occupies the ATP-binding pocket of Hpk1 in live cells.
- Pharmacodynamic (PD) Biomarker Assays: These assays measure the downstream consequences of Hpk1 inhibition, such as the reduction in the phosphorylation of its direct substrate, SLP-76, at serine 376 (pSLP-76 S376).[1][2][3]

Q2: Which cell lines are suitable for Hpk1 target engagement studies?

A2: Hematopoietic cell lines are ideal as they endogenously express Hpk1. Jurkat T cells are commonly used for their robust response to T-cell receptor (TCR) stimulation.[4][5] Human







peripheral blood mononuclear cells (PBMCs) are also an excellent choice for a more physiologically relevant system.[2][3] For assays requiring transfection, such as NanoBRET, HEK293 cells are often used due to their high transfection efficiency.[6]

Q3: How do I choose between a direct binding assay like CETSA and a downstream assay like pSLP-76 inhibition?

A3: The choice depends on your experimental goals. CETSA provides strong evidence of direct physical binding to Hpk1 in a physiological context.[7][8] A pSLP-76 assay, on the other hand, confirms that the binding of **Hpk1-IN-28** leads to a functional inhibition of the kinase's activity. [5][9] For a comprehensive understanding, it is recommended to use both a direct engagement and a functional downstream assay.

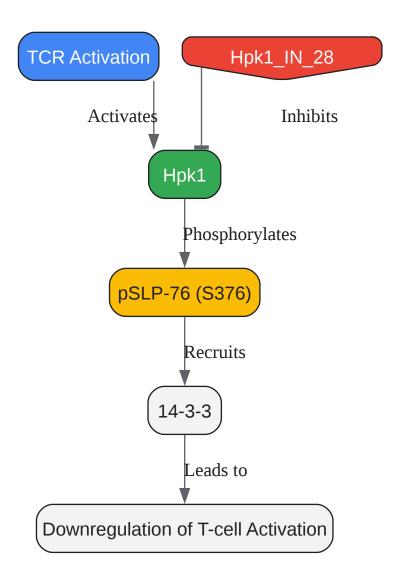
Q4: Can I use **Hpk1-IN-28** in animal models?

A4: Yes, Hpk1 inhibitors have been used in murine models to evaluate in vivo target engagement and efficacy.[2] Pharmacodynamic biomarkers, such as pSLP-76 levels in splenocytes, can be monitored to confirm the compound is hitting its target in the animal.[3][10]

Hpk1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell signaling.[2][11] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76 at Serine 376.[3][12][13] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the downregulation of T-cell activation.[12] [14] **Hpk1-IN-28** is an inhibitor that blocks this kinase activity.





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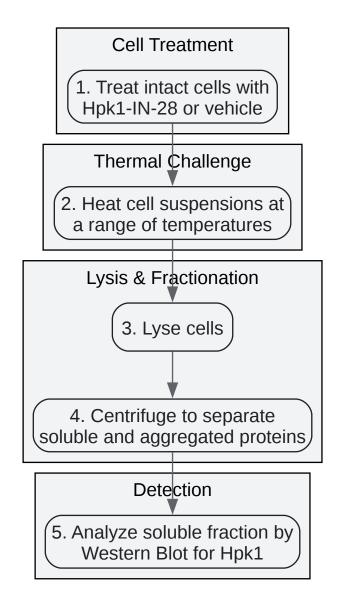
Caption: Hpk1 signaling cascade and the inhibitory action of Hpk1-IN-28.

Experimental Protocols & Troubleshooting Guides Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement by measuring the change in thermal stability of a protein upon ligand binding.[7][8]

Experimental Workflow





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Caption: A simplified workflow for a Western Blot-based CETSA experiment.

Detailed Protocol:

- Cell Culture and Treatment:
 - Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL.
 - Harvest cells and resuspend in fresh media.



- Treat cells with varying concentrations of Hpk1-IN-28 or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
- Thermal Challenge:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 42°C to 68°C) for 3 minutes using a thermocycler. Include a non-heated control at room temperature.[15]
- · Cell Lysis and Fractionation:
 - Immediately after heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]
- Protein Quantification and Western Blotting:
 - Carefully collect the supernatant (soluble fraction).
 - Determine the protein concentration of the soluble fraction.
 - Normalize the protein concentrations for all samples.
 - Perform SDS-PAGE and Western blotting using a specific antibody against Hpk1. A reliable loading control that is not temperature-sensitive, such as APP-αCTF, is recommended.[17]
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - Plot the relative band intensity against the temperature for both Hpk1-IN-28 treated and vehicle-treated samples to generate melting curves.
 - A shift in the melting curve to a higher temperature in the presence of Hpk1-IN-28 indicates target stabilization and therefore, engagement.



Troubleshooting Guide: CETSA

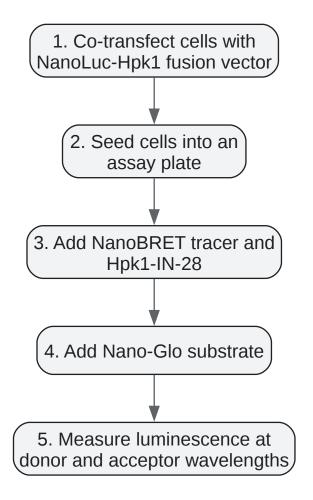
Issue	Potential Cause	Solution
High variability between replicates	Inconsistent cell lysis or sample handling.	Ensure thorough mixing during lysis and careful collection of the supernatant. Use a master mix for reagents where possible.[7]
No clear melting curve for Hpk1	The temperature range is not appropriate, or the antibody is not specific.	Optimize the temperature gradient. Validate the Hpk1 antibody for specificity using techniques like siRNA-mediated knockdown.
No thermal shift observed with Hpk1-IN-28	The compound does not sufficiently stabilize Hpk1, or the concentration is too low. The compound may not be cell-permeable.	Increase the concentration of Hpk1-IN-28. Confirm cell permeability using an orthogonal assay.
Loading control intensity varies with temperature	Standard loading controls like GAPDH or β-actin can be temperature-sensitive.	Use a temperature-stable loading control like APP-αCTF.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[18]

Experimental Workflow





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Caption: Key steps in the NanoBRET™ target engagement assay workflow.

Detailed Protocol:

- Cell Transfection:
 - One day prior to the assay, transfect HEK293 cells with a vector encoding for an N-terminal NanoLuc®-Hpk1 fusion protein.[6][19]
- Cell Plating:
 - On the day of the assay, harvest the transfected cells and seed them into a white, 96-well or 384-well assay plate.[20]
- Compound and Tracer Addition:



- Prepare serial dilutions of Hpk1-IN-28.
- Add the Hpk1-IN-28 dilutions and the NanoBRET™ tracer to the cells. The tracer is a fluorescently labeled molecule that also binds to the Hpk1 active site. Incubate for 2 hours at 37°C.[6]
- Substrate Addition and Signal Detection:
 - Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[6]
 - Measure the luminescence signal at both the donor (460 nm) and acceptor (610 nm)
 wavelengths using a luminometer equipped with the appropriate filters.
- Data Analysis:
 - Calculate the BRET ratio (acceptor emission / donor emission).
 - Plot the BRET ratio against the concentration of Hpk1-IN-28 to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for Hpk1 in live cells.

Troubleshooting Guide: NanoBRET™



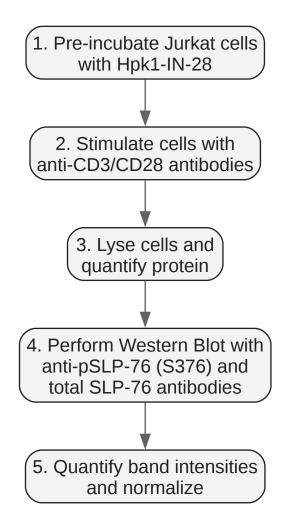
Issue	Potential Cause	Solution
Low BRET signal	Poor transfection efficiency or low expression of the NanoLuc-Hpk1 fusion protein.	Optimize transfection conditions (e.g., DNA to transfection reagent ratio, cell confluency). Ensure the integrity of the plasmid DNA. [19]
High background signal	The NanoBRET tracer concentration may be too high, leading to non-specific binding.	Titrate the tracer to determine the optimal concentration that gives a good signal-to-background ratio.
Inconsistent IC50 values	Variability in cell seeding, compound dilutions, or incubation times.	Ensure accurate cell counting and even seeding. Use freshly prepared compound dilutions. Standardize all incubation times.
No competition observed	Hpk1-IN-28 may have low affinity or may not be cell-permeable. The tracer may be binding too tightly.	Verify the activity of Hpk1-IN- 28 in a biochemical assay. Use a tracer with a lower affinity if available.

pSLP-76 Phosphorylation Assay (Western Blot)

This assay provides a functional readout of Hpk1 inhibition by measuring the phosphorylation of its direct substrate, SLP-76.[2][14]

Experimental Workflow





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Caption: Workflow for assessing Hpk1 activity via pSLP-76 Western Blot.

Detailed Protocol:

- Cell Treatment:
 - Culture Jurkat cells and pre-incubate them with various concentrations of Hpk1-IN-28 for 1-2 hours.
- Cell Stimulation:
 - Stimulate the T-cell receptor pathway by adding anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).[21]
- Cell Lysis:







 Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

Western Blotting:

- Separate the protein lysates by SDS-PAGE and transfer to a membrane.
- Probe the membrane with primary antibodies specific for phosphorylated SLP-76 (Ser376) and total SLP-76.
- Use an appropriate secondary antibody and detect the signal using chemiluminescence.

Data Analysis:

- Quantify the band intensities for both pSLP-76 and total SLP-76.
- Normalize the pSLP-76 signal to the total SLP-76 signal for each sample.
- Plot the normalized pSLP-76 levels against the concentration of Hpk1-IN-28 to determine the IC50 for functional Hpk1 inhibition.

Troubleshooting Guide: pSLP-76 Western Blot



Issue	Potential Cause	Solution
Weak or no pSLP-76 signal	Suboptimal stimulation, insufficient antibody concentration, or phosphatase activity during lysis.	Optimize the duration and concentration of anti-CD3/CD28 stimulation. Ensure lysis buffer contains fresh phosphatase inhibitors. Titrate the primary antibody.
High background on the blot	The primary or secondary antibody concentration is too high, or blocking is insufficient.	Optimize antibody concentrations. Increase the blocking time or try a different blocking agent.
Inconsistent results	Variability in cell stimulation or timing of cell lysis.	Ensure precise timing for both stimulation and lysis steps across all samples.

Quantitative Data Summary

The following table summarizes the reported cellular potencies of various Hpk1 inhibitors. This data can serve as a reference for expected outcomes with **Hpk1-IN-28**.



Inhibitor	Assay Type	Cell Line	Potency (IC50/EC50)	Reference
Compound [I]	pSLP-76 (S376)	Jurkat	IC50 = 3 nM	[4]
Compound [I]	IL-2 Production	Primary T-cells	EC50 = 1.5 nM	[4]
GNE-1858	Biochemical	Recombinant Hpk1	IC50 = 1.9 nM	[22]
Compound 22	Biochemical	Recombinant Hpk1	IC50 = 0.061 nM	[22]
Compound K	Biochemical	Recombinant Hpk1	IC50 = 2.6 nM	[22]
Compound 9h	Biochemical	Recombinant Hpk1	IC50 = 2.7 nM	[21]
Compound 9h	pSLP-76 (S376)	Jurkat	IC50 < 3.3 nM	[21]
Compound 1	pSLP-76 (S376)	Human pSLP-76 ELISA	IC50 < 0.02 μM	[9]
Compound M074-2865	Biochemical	Recombinant Hpk1	IC50 = 2.93 μM	[22]
Novel Inhibitor	Biochemical	Recombinant Hpk1	IC50 = 10.4 nM	[10]

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